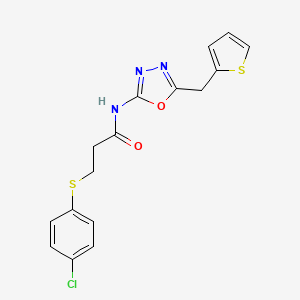

3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

3-((4-Chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound featuring a propanamide backbone with a 4-chlorophenylthio substituent and a 1,3,4-oxadiazole ring modified with a thiophen-2-ylmethyl group. Its structure combines sulfur-containing moieties (thioether and thiophene) with the oxadiazole heterocycle, which is known for hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S2/c17-11-3-5-12(6-4-11)24-9-7-14(21)18-16-20-19-15(22-16)10-13-2-1-8-23-13/h1-6,8H,7,9-10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMWBFNMQDGNHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenylthio derivative. This intermediate is then reacted with a thiophene-containing oxadiazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares core features with derivatives reported in , and 12. Key comparisons include:

Table 1: Physicochemical Comparison

Key Observations :

- Substituent Effects : The thiophen-2-ylmethyl group in the target compound introduces a sulfur-rich, planar aromatic system, contrasting with pyridinyl (polar, basic) or piperidinyl-sulfonyl (bulky, polar) groups in analogs .

- Melting Points: Derivatives with polar substituents (e.g., 8g with 4-aminophenyl) exhibit higher melting points (~142°C), suggesting stronger intermolecular interactions. The target compound’s melting point is likely influenced by its thioether and thiophene groups, which may reduce crystallinity compared to analogs .

Table 2: Bioactivity Comparison

SAR Insights :

- Oxadiazole Core : The 1,3,4-oxadiazole ring enhances metabolic stability and participates in hydrogen bonding, critical for enzyme inhibition .

- Thiophene vs.

- Chlorophenylthio Group : The 4-chlorophenylthio moiety in the target compound is analogous to the 4-chlorophenylsulfonyl group in 7k–m , which may contribute to hydrophobic interactions in biological targets.

Toxicity and Hemolytic Potential

- The thiophen-2-ylmethyl group in the target compound may reduce hemolysis compared to bulkier sulfonyl-piperidine analogs .

Biological Activity

3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound with a molecular formula of C16H14ClN3O2S2 and a molecular weight of approximately 379.88 g/mol. This compound has garnered attention in pharmaceutical research due to its structural features, particularly the oxadiazole and thiophene moieties, which are often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Structure and Properties

The compound's structure includes:

- Propanamide moiety : Contributes to the compound's lipophilicity.

- Thiophenyl group : Enhances electrophilic reactivity.

- Oxadiazole ring : Known for participating in nucleophilic substitution reactions.

These functional groups may influence the compound's interactions with biological targets, potentially enhancing its pharmacological efficacy .

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene groups exhibit significant biological activities. Preliminary studies suggest that 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide may share these properties due to its structural characteristics. The presence of the 4-chlorophenyl group may further enhance receptor binding affinity and overall biological activity .

Anticancer Activity

Recent studies have focused on the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide have demonstrated significant inhibitory effects against various cancer cell lines. In one study, related oxadiazole derivatives exhibited IC50 values ranging from 0.67 µM to 1.18 µM against multiple cancer types including prostate and breast cancer . This suggests that the compound may possess similar anticancer properties.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | Oxadiazole derivative |

| PC-3 | 0.67 | Oxadiazole derivative |

| MCF7 | 0.80 | Oxadiazole derivative |

The mechanism of action for compounds like 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide likely involves:

- Inhibition of key enzymes : Similar compounds have shown the ability to inhibit enzymes such as EGFR and Src.

- Induction of apoptosis : Certain derivatives have been reported to induce programmed cell death in cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Study on Anticancer Activity :

- Researchers synthesized various oxadiazole derivatives and tested them against several cancer cell lines.

- Results indicated that specific modifications in the oxadiazole structure could significantly enhance anticancer activity.

-

Study on Enzyme Inhibition :

- A series of thiazolidine derivatives were evaluated for their potential to inhibit alkaline phosphatase.

- The findings suggested that structural modifications could lead to improved binding affinities and inhibitory effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React thiophene-2-carbaldehyde with hydrazine to form the 1,3,4-oxadiazole core, followed by coupling with 4-chlorophenylthio-propanoic acid derivatives. Use chloroacetyl chloride in dioxane with triethylamine as a base to facilitate amide bond formation .

- Route 2 : Employ POCl₃ under reflux (90°C, 3 hours) for cyclization of thiosemicarbazide intermediates, as demonstrated in analogous 1,3,4-thiadiazole syntheses .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and use inert solvents (dioxane or DMF) to minimize side reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Assign peaks for key groups:

- ¹H NMR : Thiophene protons (δ 6.8–7.5 ppm), oxadiazole methylene (δ 4.5–5.0 ppm) .

- ¹³C NMR : Carbonyl groups (δ 165–175 ppm) .

Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the proposed structure .

Infrared (IR) Spectroscopy : Identify C=O stretches (1680–1720 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. What biological assays are suitable for preliminary evaluation of its bioactivity?

- Assay Design :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Anti-inflammatory Testing : COX-2 inhibition assay using ELISA kits .

- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Protocol :

Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2, EGFR). Parameterize the oxadiazole and thiophene groups as hydrogen-bond acceptors .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Pharmacophore Mapping : Identify critical features (e.g., sulfur atoms, chlorophenyl group) using Schrödinger’s Phase .

Q. How can solubility limitations in bioassays be addressed without altering bioactivity?

- Strategies :

- Co-solvent Systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Troubleshooting Framework :

Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

Assay Standardization : Compare protocols (e.g., cell passage number, serum concentration) to identify variability sources .

Metabolite Profiling : Use LC-MS to detect active/inactive metabolites in cell lysates .

Q. What strategies optimize regioselectivity in functionalizing the 1,3,4-oxadiazole ring?

- Synthetic Chemistry Insights :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 5-position to bias electrophilic substitution .

- Catalysis : Use Cu(I)-catalyzed click chemistry for selective thiophene coupling .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., thiols) with tert-butyl groups during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.